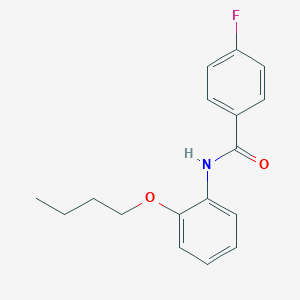

N-(2-butoxyphenyl)-4-fluorobenzamide

Description

N-(2-Butoxyphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 2-butoxyphenylamine moiety. The 2-butoxy substituent introduces steric and hydrophobic effects, distinguishing it from analogs with smaller or electron-withdrawing substituents. Benzamides are widely studied for their pharmacological and material science applications, with fluorine substitution often enhancing metabolic stability and bioavailability .

Propriétés

Formule moléculaire |

C17H18FNO2 |

|---|---|

Poids moléculaire |

287.33 g/mol |

Nom IUPAC |

N-(2-butoxyphenyl)-4-fluorobenzamide |

InChI |

InChI=1S/C17H18FNO2/c1-2-3-12-21-16-7-5-4-6-15(16)19-17(20)13-8-10-14(18)11-9-13/h4-11H,2-3,12H2,1H3,(H,19,20) |

Clé InChI |

KIRLJGBFGIWENX-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |

SMILES canonique |

CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparisons

The table below compares N-(2-butoxyphenyl)-4-fluorobenzamide with structurally analogous compounds:

Key Observations:

- The 2-butoxyphenyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., N-(4-bromophenyl)-4-fluorobenzamide). This may reduce crystallinity but enhance lipid solubility .

- Fluorine at the 4-position of the benzoyl group is conserved across analogs, suggesting its role in electronic modulation and binding interactions .

Enzyme Inhibition:

- The target compound’s butoxy group may enhance membrane permeability, though steric effects could reduce binding affinity.

Electrochemical Activity:

- N-(dimethylcarbamothioyl)-4-fluorobenzamide forms stable Cu(II)/Ni(II) complexes via thiocarbonyl and carbonyl coordination . The target compound lacks thiourea donors but may still chelate metals through the amide oxygen.

Antimicrobial Potential:

- Chloro and bromo analogs (e.g., Ztz240, N-(4-bromophenyl)-4-fluorobenzamide) show activity against microbial targets, suggesting halogen substituents enhance bioactivity . The butoxy group’s role remains speculative but could modulate toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.